1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide
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Overview
Description
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide is a phosphonium salt with a unique structure that includes a phospholium ring substituted with methoxymethyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide typically involves the reaction of a phospholium precursor with methoxymethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor vessel, and the product is purified through crystallization or distillation. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The compound can participate in SN2 reactions where the iodide ion is replaced by a nucleophile.
Oxidation and Reduction: The phospholium ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkoxides, thiolates, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative .
Scientific Research Applications
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxymethyl group can participate in nucleophilic attacks, while the phospholium ring can stabilize positive charges, facilitating electrophilic reactions .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive functional groups. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium bromide
- 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium chloride
Uniqueness: 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide is unique due to its iodide ion, which can be easily displaced in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
61213-91-0 |
---|---|
Molecular Formula |
C9H16IOP |
Molecular Weight |
298.10 g/mol |
IUPAC Name |
1-(methoxymethyl)-1,3,4-trimethylphosphol-1-ium;iodide |
InChI |
InChI=1S/C9H16OP.HI/c1-8-5-11(4,7-10-3)6-9(8)2;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HHXYTGMWUHTXBN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[P+](C=C1C)(C)COC.[I-] |
Origin of Product |
United States |
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